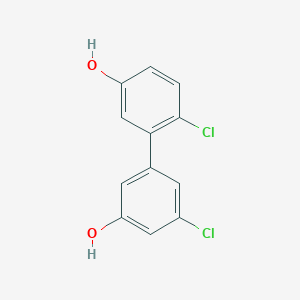
2-Chloro-4-(3-chloro-5-fluorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3-chloro-5-fluorophenyl)phenol, 95% (C4FPC95), also known as 4-chloro-2-fluoro-3-phenylphenol, is an important organic compound in the field of organic chemistry. It is widely used in various scientific and industrial applications, including the synthesis of drugs, the production of polymers, and the synthesis of organic compounds. C4FPC95 has a wide range of applications due to its unique structure and properties.
Wirkmechanismus
C4FPC95 is an important organic compound in the field of organic chemistry due to its unique structure and properties. Its mechanism of action involves the formation of a Grignard reagent from an alkyl halide and a metal-halide salt. The Grignard reagent then reacts with the C4FPC95 to form a product. This product can then be further modified to form the desired compound.
Biochemical and Physiological Effects
C4FPC95 has a wide range of biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and antimalarial properties. Additionally, it has been shown to have anti-inflammatory and analgesic effects, and to inhibit the growth of cancer cells. It has also been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
C4FPC95 has several advantages for laboratory experiments. It is relatively easy to synthesize, and the reaction conditions can be easily controlled. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of C4FPC95 is that it is toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for C4FPC95. It could be used in the development of new drugs, such as antimalarial drugs, and in the production of polymers, such as polyurethanes and polycarbonates. Additionally, it could be used in the synthesis of organic compounds, such as dyes, pigments, and fragrances. Furthermore, it could be used in the development of new materials, such as fuel cells and solar cells. Finally, it could be used in the development of new catalysts for organic synthesis.
Synthesemethoden
C4FPC95 is synthesized by a variety of methods, including the Grignard reaction, the Vilsmeier reaction, and the Wittig reaction. The Grignard reaction is the most commonly used method for the synthesis of C4FPC95, and involves the formation of a Grignard reagent from an alkyl halide and a metal-halide salt. The Vilsmeier reaction involves the reaction of an aldehyde or ketone with phosphorus oxychloride, followed by the addition of a base. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, followed by the addition of a base.
Wissenschaftliche Forschungsanwendungen
C4FPC95 is used in a wide range of scientific research applications, including the synthesis of drugs, the production of polymers, and the synthesis of organic compounds. It is also used in the synthesis of pharmaceuticals, such as antimalarial drugs, and in the production of polymers, such as polyurethanes and polycarbonates. Additionally, C4FPC95 is used in the synthesis of organic compounds, such as dyes, pigments, and fragrances.
Eigenschaften
IUPAC Name |
2-chloro-4-(3-chloro-5-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-9-3-8(4-10(15)6-9)7-1-2-12(16)11(14)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZBVYFVRXWSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686020 |
Source


|
| Record name | 3,3'-Dichloro-5'-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-chloro-5-fluorophenyl)phenol | |
CAS RN |
1261892-03-8 |
Source


|
| Record name | 3,3'-Dichloro-5'-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














